(6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one
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Overview
Description
The compound (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one is a synthetic organic molecule It features a benzothiazole moiety linked to a cyclohexadienone structure, which is further substituted with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment to the Cyclohexadienone Core: The benzothiazole derivative is then reacted with a cyclohexadienone precursor under conditions that promote the formation of the imino linkage.
Introduction of tert-Butyl Groups:
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions may target the imino linkage, converting it to an amine.
Substitution: The tert-butyl groups can be substituted under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Probes: Used as a probe to study biological processes involving sulfur-containing compounds.
Industry
Polymer Chemistry: Utilized in the synthesis of polymers with specific properties.
Dye and Pigment Industry: Potential use as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the imino linkage may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-dimethylcyclohexa-2,4-dien-1-one
- (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-diethylcyclohexa-2,4-dien-1-one
Uniqueness
The presence of tert-butyl groups in (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS2/c1-20(2,3)13-11-14(21(4,5)6)18(24)16(12-13)23-26-19-22-15-9-7-8-10-17(15)25-19/h7-12H,1-6H3/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHSRKVRVIQDR-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NSC2=NC3=CC=CC=C3S2)C(=O)C(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=N\SC2=NC3=CC=CC=C3S2)/C(=O)C(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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